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Compound of Interest

Compound Name: Octadecyl caffeate

Cat. No.: B1157960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic derivative of the

naturally occurring phenolic compound, caffeic acid. This modification significantly alters its

physicochemical properties, enhancing its potential for various applications, particularly in the

pharmaceutical and cosmetic industries. This technical guide provides a comprehensive

overview of the physical and chemical properties, detailed experimental protocols for its

synthesis and analysis, and an exploration of its biological activity, with a focus on its

modulation of key cellular signaling pathways.

Physical and Chemical Properties
Octadecyl caffeate is a solid at room temperature with a melting point in the range of 110-112

°C. Its increased lipophilicity compared to caffeic acid is a key characteristic, influencing its

solubility and potential for membrane permeability. While specific quantitative solubility data is

not readily available in the literature, it is known to be soluble in organic solvents like

chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

A summary of the key physical and chemical properties of octadecyl caffeate is presented in

the table below.
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Property Value Reference

Molecular Formula C₂₇H₄₄O₄ [1][2]

Molecular Weight 432.64 g/mol [1][2]

Melting Point 110-112 °C [3]

Boiling Point (Predicted) 560.9 ± 40.0 °C [3]

Density (Predicted) 1.011 ± 0.06 g/cm³ [3]

Appearance Powder ChemFaces

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, acetone

ChemFaces

Experimental Protocols
Synthesis of Octadecyl Caffeate via Esterification
One established method for the synthesis of octadecyl caffeate involves the esterification of

caffeic acid with octadecanol. A detailed protocol is outlined below, based on methodologies

described for similar long-chain alkyl caffeates.[4][5]

Materials:

Caffeic Acid (CA)

Octadecanol

Cation-exchange resin (e.g., A-35) or an ionic liquid catalyst (e.g., [Hnmp]HSO₄)

Anhydrous solvent (e.g., toluene or a deep eutectic solvent mixture)

n-hexane

Ethyl acetate

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine caffeic acid and octadecanol. A typical molar ratio of octadecanol to

caffeic acid is 8:1 to drive the equilibrium towards the product.

Solvent and Catalyst Addition: Add an appropriate volume of an anhydrous solvent. If using a

deep eutectic solvent (DES) as the reaction medium, it can be prepared by mixing choline

chloride and caffeic acid.[6] Add the cation-exchange resin (e.g., 5% by weight of the

reactants) or the ionic liquid catalyst.

Reaction: Heat the reaction mixture to a specified temperature (e.g., 85°C) and stir

vigorously for an extended period (e.g., 24 hours).[6] The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid resin

catalyst was used, it can be removed by filtration.

Purification: The crude product is purified by column chromatography. A typical stationary

phase is silica gel, and the mobile phase is a mixture of n-hexane and ethyl acetate, for

example, in a 6:4 ratio.[5] The fractions containing the pure octadecyl caffeate are collected

and the solvent is removed under reduced pressure.

Below is a generalized workflow for the synthesis and purification of octadecyl caffeate.
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A generalized workflow for the synthesis and purification of octadecyl caffeate.

Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial

for the structural elucidation of octadecyl caffeate. While a complete, assigned spectrum for

octadecyl caffeate is not readily available in peer-reviewed literature, the expected chemical

shifts can be inferred from data on caffeic acid and related esters.[7] The ¹H NMR spectrum

would show characteristic signals for the aromatic protons of the caffeoyl moiety, the vinylic

protons of the acrylate group, and the long aliphatic chain of the octadecyl group. Similarly, the

¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic and vinylic

carbons, and the numerous methylene carbons of the alkyl chain.[7]

Infrared (IR) Spectroscopy: The IR spectrum of octadecyl caffeate is expected to show

characteristic absorption bands for the hydroxyl (O-H) groups of the catechol ring, the carbonyl

(C=O) group of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the

C-H bonds of the aromatic ring and the aliphatic chain.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of

octadecyl caffeate. The mass spectrum would show the molecular ion peak corresponding to

its molecular weight.

Antioxidant Activity Assay (DPPH Method): The antioxidant activity of octadecyl caffeate can

be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A

general protocol is provided below, which can be adapted for octadecyl caffeate.[5]

Prepare a stock solution of octadecyl caffeate in a suitable solvent (e.g., ethanol).

Prepare a series of dilutions of the stock solution.

Prepare a solution of DPPH in the same solvent.

Mix the octadecyl caffeate solutions with the DPPH solution.

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a

spectrophotometer.

The radical scavenging activity is calculated as the percentage of DPPH discoloration.
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Biological Activity and Signaling Pathways
Caffeic acid and its esters are known to possess a range of biological activities, including

antioxidant, anti-inflammatory, and neuroprotective effects. The lipophilic nature of octadecyl
caffeate may enhance its bioavailability and cellular uptake, potentially leading to increased

potency.

Studies on various caffeic acid esters have shown that they can modulate key cellular signaling

pathways, including the Extracellular signal-regulated kinase (ERK1/2) and the

Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4] These pathways are crucial in regulating

cell proliferation, survival, and differentiation.

The activation of the ERK1/2 and Akt signaling pathways by caffeic acid esters is thought to be

a key mechanism underlying their neurotrophic and cytoprotective effects. It is hypothesized

that these esters may interact with upstream components of these pathways, leading to the

phosphorylation and activation of ERK1/2 and Akt. This, in turn, can trigger downstream

signaling cascades that promote cell survival and protect against cellular stress.

The following diagram illustrates the proposed mechanism of action of caffeic acid esters on

the ERK1/2 and Akt signaling pathways.
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Proposed modulation of ERK1/2 and Akt signaling pathways by caffeic acid esters.

Conclusion
Octadecyl caffeate is a promising lipophilic derivative of caffeic acid with potential applications

in various fields, particularly in drug development. Its enhanced lipophilicity may improve its

bioavailability and cellular uptake, making it a more potent bioactive agent than its parent

compound. This technical guide has provided a comprehensive overview of its physical and

chemical properties, detailed methodologies for its synthesis and analysis, and insights into its

mechanism of action through the modulation of the ERK1/2 and Akt signaling pathways.

Further research is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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